molecular formula C14H15N3O3S B7048200 3-Hydroxy-4-[(3-phenyl-1,2,4-thiadiazol-5-yl)amino]cyclopentane-1-carboxylic acid

3-Hydroxy-4-[(3-phenyl-1,2,4-thiadiazol-5-yl)amino]cyclopentane-1-carboxylic acid

Cat. No.: B7048200
M. Wt: 305.35 g/mol
InChI Key: RRFSYJJJCHTOKO-UHFFFAOYSA-N
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Description

3-Hydroxy-4-[(3-phenyl-1,2,4-thiadiazol-5-yl)amino]cyclopentane-1-carboxylic acid is a complex organic compound that features a cyclopentane ring substituted with a hydroxy group, a carboxylic acid group, and an amino group linked to a phenyl-substituted thiadiazole ring

Preparation Methods

The synthesis of 3-Hydroxy-4-[(3-phenyl-1,2,4-thiadiazol-5-yl)amino]cyclopentane-1-carboxylic acid typically involves multiple steps:

Industrial production methods would likely involve optimization of these steps to increase yield and purity, as well as scaling up the reactions to accommodate larger quantities.

Chemical Reactions Analysis

3-Hydroxy-4-[(3-phenyl-1,2,4-thiadiazol-5-yl)amino]cyclopentane-1-carboxylic acid can undergo various chemical reactions:

Common reagents and conditions used in these reactions include oxidizing agents (e.g., PCC), reducing agents (e.g., LiAlH4), and bases (e.g., sodium hydroxide) for substitution reactions. Major products formed from these reactions include ketones, alcohols, and substituted derivatives.

Mechanism of Action

The mechanism of action of 3-Hydroxy-4-[(3-phenyl-1,2,4-thiadiazol-5-yl)amino]cyclopentane-1-carboxylic acid involves its interaction with specific molecular targets. The thiadiazole ring is known to interact with DNA and proteins, potentially disrupting their normal function . This interaction can lead to the inhibition of cell proliferation, making it a potential anticancer agent. The hydroxy and carboxylic acid groups may also play a role in its binding affinity and specificity towards its targets .

Comparison with Similar Compounds

Similar compounds to 3-Hydroxy-4-[(3-phenyl-1,2,4-thiadiazol-5-yl)amino]cyclopentane-1-carboxylic acid include:

The uniqueness of this compound lies in its combination of functional groups, which provides a balance of hydrophilicity and hydrophobicity, making it versatile for various applications.

Properties

IUPAC Name

3-hydroxy-4-[(3-phenyl-1,2,4-thiadiazol-5-yl)amino]cyclopentane-1-carboxylic acid
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C14H15N3O3S/c18-11-7-9(13(19)20)6-10(11)15-14-16-12(17-21-14)8-4-2-1-3-5-8/h1-5,9-11,18H,6-7H2,(H,19,20)(H,15,16,17)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

RRFSYJJJCHTOKO-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1C(CC(C1NC2=NC(=NS2)C3=CC=CC=C3)O)C(=O)O
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C14H15N3O3S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

305.35 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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